molecular formula C13H12O2S2 B12804656 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone CAS No. 34768-06-4

1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone

Cat. No.: B12804656
CAS No.: 34768-06-4
M. Wt: 264.4 g/mol
InChI Key: DFILLCMQRDMPAT-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₃H₁₂O₂S₂
Molar Mass: 264.36 g/mol
CAS Number: 34768-06-4
Structural Features: The compound consists of two thiophene (thienyl) rings linked via a methyl group. Each thienyl ring is substituted with an acetyl group (COCH₃), creating a symmetrical structure with extended π-conjugation .

Properties

CAS No.

34768-06-4

Molecular Formula

C13H12O2S2

Molecular Weight

264.4 g/mol

IUPAC Name

1-[5-[(5-acetylthiophen-2-yl)methyl]thiophen-2-yl]ethanone

InChI

InChI=1S/C13H12O2S2/c1-8(14)12-5-3-10(16-12)7-11-4-6-13(17-11)9(2)15/h3-6H,7H2,1-2H3

InChI Key

DFILLCMQRDMPAT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(S1)CC2=CC=C(S2)C(=O)C

Origin of Product

United States

Preparation Methods

Synthesis via Acetylation

One common method for synthesizing this compound involves the acetylation of 5-methyl-2-thiophenemethanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction can be summarized as follows:

Reaction Scheme:
$$
\text{5-Methyl-2-thiophenemethanol} + \text{Acetic Anhydride} \xrightarrow{\text{Base}} \text{1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone}
$$

Key Steps:

Another method involves a palladium-catalyzed cross-coupling reaction, where a thiophene derivative is reacted with an aryl halide. This method allows for the introduction of various aryl groups, enhancing the versatility of the compound.

Reaction Scheme:
$$
\text{Thiophene Derivative} + \text{Aryl Halide} \xrightarrow{\text{Pd Catalyst}} \text{1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone}
$$

Key Steps:

  • Starting Materials: Thiophene derivatives and aryl halides
  • Catalyst: Palladium-based catalyst (e.g., Pd(PPh3)4)
  • Conditions: Typically carried out under inert atmosphere conditions (nitrogen or argon) at elevated temperatures.

Alternative Synthetic Routes

Other synthetic routes may involve different starting materials such as thiophene carboxylic acids or their derivatives, which can undergo various transformations including cyclization and functionalization to yield the target compound.

After synthesis, purification methods such as recrystallization or chromatography are often employed to isolate and purify 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone from reaction by-products and unreacted materials.

Recrystallization

Recrystallization is a common technique used to purify organic compounds, where the crude product is dissolved in a suitable solvent at high temperature and then slowly cooled to allow pure crystals to form.

Chromatography

Chromatographic techniques, such as flash column chromatography or high-performance liquid chromatography (HPLC), can also be utilized to achieve high purity levels of the final product.

The preparation of 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone can be effectively achieved through various synthetic routes, primarily involving acetylation and cross-coupling reactions. Each method offers distinct advantages depending on the desired application and available starting materials. Further research into optimizing these methods could enhance yield and purity, making this compound more accessible for pharmaceutical applications.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions
Acetylation 5-Methyl-2-thiophenemethanol Acetic anhydride, Pyridine Room temperature
Cross-Coupling Thiophene derivative, Aryl halide Palladium catalyst Inert atmosphere, elevated temp
Alternative Synthesis Thiophene carboxylic acids Various reagents Varies by reaction type

Chemical Reactions Analysis

Types of Reactions

1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The thienyl rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thienyl ketones.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone exhibits significant antimicrobial properties. In various studies, it has been tested against a range of bacteria and fungi, demonstrating effectiveness in inhibiting growth. These findings suggest its potential use in developing new antimicrobial agents.

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer activity. Investigations into its mechanism of action revealed that it can induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics.

Case Study: Anticancer Mechanism

A study published in a peer-reviewed journal investigated the effects of the compound on breast cancer cell lines. The results indicated that treatment with varying concentrations of 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone led to a dose-dependent decrease in cell viability, with apoptotic markers significantly elevated in treated cells.

Synthesis Methodologies

The synthesis of 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone can be achieved through several methods, including:

  • Condensation Reactions : Utilizing thienyl derivatives and acetylation processes.
  • Cross-Coupling Reactions : Employing palladium-catalyzed cross-coupling techniques to form carbon-carbon bonds.

Table 2: Synthesis Overview

MethodDescription
CondensationReaction between thienyl derivatives with acetyl groups
Cross-CouplingPalladium-catalyzed reactions for bond formation

Material Science

The compound's unique chemical structure makes it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Its electronic properties can be tuned for specific applications in organic electronics.

Case Study: Organic Photovoltaics

Recent advancements have shown that incorporating 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone into polymer blends enhances the efficiency of organic solar cells. The compound's ability to facilitate charge transport contributes to improved energy conversion efficiencies.

Mechanism of Action

The mechanism of action of 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications Reference
Target Compound C₁₃H₁₂O₂S₂ 264.36 Dual thienyl-acetyl groups Potential precursor for complex synthesis
1-[5-(4-Methoxyphenyl)-2-thienyl]ethanone C₁₃H₁₂O₂S 232.30 4-Methoxyphenyl Enhanced electron donation
2-Acetylthiophene C₆H₆OS 126.18 Single thienyl-acetyl Common synthetic intermediate
1-(5-Bromo-4-methylthiophen-2-yl)ethanone C₇H₇BrOS 233.10 Bromine substituent Cross-coupling reactivity
1-(5-Methyl-2-furanyl)ethanone C₇H₈O₂ 136.14 Furan ring Higher polarity

Q & A

What are the established synthetic routes for 1-(5-((5-Acetyl-2-thienyl)methyl)-2-thienyl)ethanone, and how can reaction conditions be optimized for higher yields?

Basic Research Question
A common approach involves Friedel-Crafts acylation to introduce acetyl groups onto thiophene rings, followed by alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) to link substituted thienyl units. For example, similar thiophene derivatives were synthesized by reacting α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux, achieving yields up to 91% . Optimization strategies include:

  • Catalyst selection : Lewis acids like AlCl₃ for Friedel-Crafts acylation.
  • Temperature control : Reflux conditions (e.g., 80–100°C) to enhance reaction efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) for cross-coupling steps.

What spectroscopic techniques are most effective for characterizing this compound, and how are overlapping signals in NMR resolved?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Assign signals using deuterated solvents (e.g., DMSO-d₆) and reference thiophene ring protons (δ 6.5–7.5 ppm) and acetyl groups (δ 2.0–2.5 ppm) . Overlapping signals are resolved via 2D NMR (e.g., COSY, HSQC) .
  • Mass spectrometry (EI-MS) : Confirm molecular weight via parent ion peaks (e.g., m/z 282 [M+1] for analogous compounds) .
  • Elemental analysis : Validate purity by comparing experimental and calculated C/H/N/S percentages .

How does the electronic structure of the compound influence its reactivity in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing acetyl groups on the thiophene rings reduce electron density, enhancing reactivity in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck). Thiophene’s aromaticity stabilizes transition states, while the methylene bridge (-CH₂-) modulates steric effects. Computational studies (e.g., DFT) predict regioselectivity in functionalization . For example, analogous furan derivatives exhibit similar reactivity patterns due to conjugated π-systems .

What strategies are employed to resolve contradictions in reported crystallographic data for similar thienyl ethanones?

Advanced Research Question
Conflicting data (e.g., bond lengths, angles) are resolved via:

  • High-resolution X-ray diffraction : Validate structures using R-factor analysis (< 0.05) and thermal displacement parameters .
  • Database cross-referencing : Compare with entries in the Cambridge Structural Database (CSD) or NIST Chemistry WebBook .
  • Validation software : Tools like PLATON check for crystallographic outliers .

How can computational chemistry predict the compound’s interaction with biological targets?

Advanced Research Question
Molecular docking (e.g., AutoDock Vina) models interactions with enzymes or receptors by simulating binding affinities. For instance, furan derivatives with methanol substituents show potential antimicrobial activity via hydrogen bonding with bacterial proteins . DFT calculations predict frontier molecular orbitals (HOMO/LUMO) to assess redox behavior, which correlates with antioxidant properties .

What are the challenges in synthesizing and purifying derivatives with multiple thiophene units?

Advanced Research Question
Key challenges include:

  • Byproduct formation : Competing reactions (e.g., over-acylation) require careful stoichiometric control .
  • Purification : Use column chromatography with silica gel and gradients of ethyl acetate/hexane to separate isomers.
  • Stability : Thiophene derivatives are sensitive to light and oxygen; store under inert gas (N₂/Ar) .

How do steric effects from the methylene bridge (-CH₂-) impact the compound’s conformational flexibility?

Advanced Research Question
The methylene bridge introduces restricted rotation , favoring planar conformations that enhance π-π stacking in solid-state structures. Variable-temperature NMR can detect rotational barriers, while X-ray crystallography reveals dihedral angles between thiophene rings . For example, cyclohexenyl ethanones exhibit similar steric constraints, influencing their reactivity in Diels-Alder reactions .

Notes on Evidence Utilization:

  • Synthesis protocols and NMR data from .
  • Crystallography methods from .
  • Reactivity and computational insights from .
  • Safety and handling referenced from .

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